
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyano group, an ester group, and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base. The reaction is usually carried out in ethanol under reflux conditions . The Vilsmeier-Haack reaction is another method used, involving the reaction of 2-hydroxyacetophenone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures, followed by treatment with hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester and cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. The benzopyran core can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanochromone: Similar in structure but lacks the ester group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar core structure but different functional groups.
Benzopyran-4-one derivatives: These compounds share the benzopyran core but have different substituents
Uniqueness
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Propriétés
Numéro CAS |
50743-39-0 |
|---|---|
Formule moléculaire |
C13H9NO4 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
ethyl 3-cyano-4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H9NO4/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-5,7H,2H2,1H3 |
Clé InChI |
HRIKRJRMQIBSTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



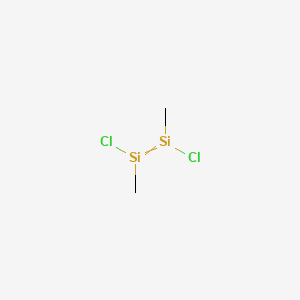
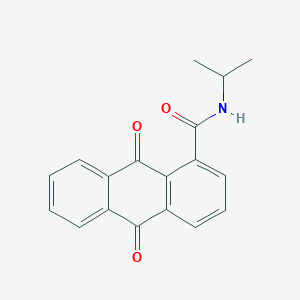
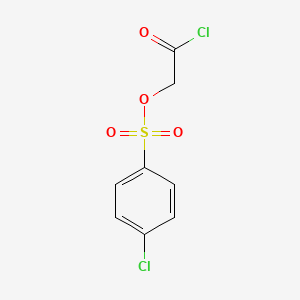
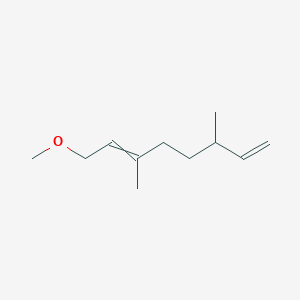
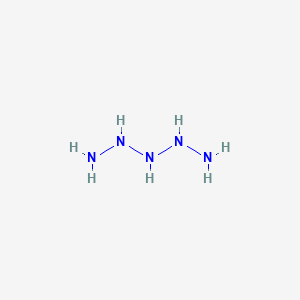
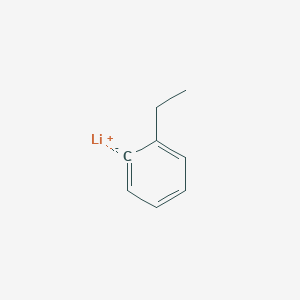
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
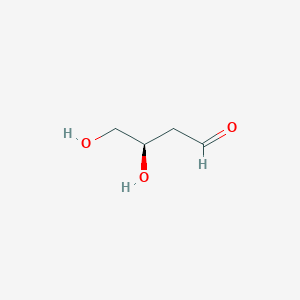

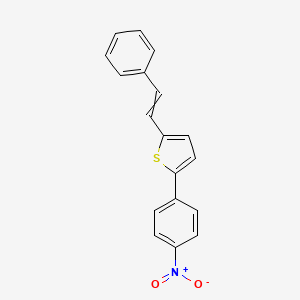
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

